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Compound of Interest

Compound Name: 3-Hydroxypropanamide

Cat. No.: B015828

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxypropanamide and its
structural analogues, focusing on their synthesis, physicochemical properties, and diverse
biological activities. The information presented herein is intended to serve as a valuable
resource for researchers and professionals involved in drug discovery and development,
highlighting the therapeutic potential of this versatile chemical scaffold.

Introduction to 3-Hydroxypropanamide

3-Hydroxypropanamide is a simple, bifunctional organic molecule containing both a hydroxyl
and an amide group.[1][2] This structure allows for a wide range of chemical modifications,
making it an attractive starting point for the synthesis of diverse structural analogues with
varied biological activities. The presence of these functional groups also imparts water solubility
and the potential for hydrogen bonding, which can influence the pharmacokinetic and
pharmacodynamic properties of its derivatives.[1]

Synthesis of 3-Hydroxypropanamide and Its
Analogues

The synthesis of 3-hydroxypropanamide and its derivatives can be achieved through various
chemical routes. The parent compound can be synthesized from p-hydroxyphenylpropionic
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acid.[3] Structural modifications, particularly at the amide nitrogen and the carbon backbone,
have led to the development of a wide array of analogues.

General Synthesis of N-Substituted 3-
Hydroxypropanamides

A common strategy for the synthesis of N-substituted analogues involves the reaction of a
suitable amine with a 3-hydroxypropanoic acid derivative.

Experimental Protocol: Synthesis of N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides[4]

o Preparation of 3-(3-Benzyloxyquinoxalin-2-yl)propanhydrazide: To a solution of methyl 3-(3-
benzyloxyquinoxalin-2-yl) propanoate (1.0 mmol) in 95% ethyl alcohol (15 mL), hydrazine
hydrate (60%, 0.2 mL, 2.0 mmol) is added. The reaction mixture is refluxed for 4 hours and
then refrigerated for 12 hours. The resulting crystals are filtered and recrystallized from 95%
ethanol to yield the hydrazide.

o Generation of the Azide Intermediate: A slurry of 3-(3-benzyloxyquinoxalin-2-yl)
propanhydrazide (1.0 g, 10.0 mmol) is prepared in a mixture of acetic acid (6 mL), 1 N HCI (3
mL), and water (3 mL) and cooled to -5 °C for 15 minutes. A cold solution of NaNO:z (1.0 g,
15 mmol) in water (2.0 mL) is added portion-wise over 20 minutes. The resulting yellow
syrup is extracted multiple times with cold ethyl acetate. The combined organic extracts are
washed with cold 3% NaHCOs and water, and then dried over Na2SOa4 to obtain an ethyl
acetate solution of the azide intermediate.

o Amide Formation: The appropriate primary or secondary amine is added to the freshly
prepared ethyl acetate solution of the azide. The reaction mixture is stirred until the
completion of the reaction (monitored by TLC). The solvent is then evaporated, and the
crude product is purified by column chromatography to afford the desired N-alkyl 3-(3-
benzyloxyquinoxalin-2-yl) propanamide.

Synthesis of N-Aryl Amides

The synthesis of N-aryl amides can be achieved through a one-pot, two-step protocol starting
from nitro-arenes.[5]

Experimental Protocol: One-Pot Synthesis of N-Aryl Amides from Nitro-Arenes[5]
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e Reduction of Nitro-Arene: A solution of the nitro-arene in a suitable solvent is treated with a
reducing agent, such as trichlorosilane, in the presence of a tertiary amine. This in-situ
generates an N-silylated amine.

o Amidation: An anhydride is then added to the reaction mixture, which reacts with the N-
silylated amine to form the corresponding N-aryl amide.

o Work-up and Purification: The reaction is quenched with an aqueous work-up. The product is
then extracted with an organic solvent, dried, and purified by recrystallization or column
chromatography.

Biological Activities and Properties of Structural
Analogues

Structural analogues of 3-hydroxypropanamide have demonstrated a broad spectrum of
biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The
nature and position of substituents on the 3-hydroxypropanamide scaffold play a crucial role
in determining the potency and selectivity of these compounds.

Anticancer Activity

Several derivatives of 3-hydroxypropanamide have been investigated for their potential as
anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes
implicated in cancer progression, such as histone deacetylases (HDACS).

N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been shown to possess
inhibitory activity against HDACs, with some analogues exhibiting potent antiproliferative
activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell
lines.[6] These compounds were found to induce cell-cycle arrest at the G2 phase.[6]

Table 1: Anticancer Activity of Selected 3-Hydroxypropanamide Analogues
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Compound/Analog

Cell Line IC50 (uM) Reference
ue
Thiophene substituted
) HCT116 0.3 [6]
S
Benzo[d][7][8]dioxole
o HCT116 0.4 [6]
derivative 5t
Thiophene substituted N
- A549 Not specified [6]
|
Benzo[d][7][8]dioxole N
o A549 Not specified [6]
derivative 5t
Compound 5 A549 10.67 £ 1.53 [9]
Compound 2 A549 24.0 £ 3.46 [9]
Compound 3 A549 28.0+1.0 [9]
Compound 10 A549 29.67 £ 5.51 [9]
Compound 9 A549 51.5+4.95 [9]
Compound 5 C6 glioma 433+1.04 [9]
Compound 10 C6 glioma 12.33+4.93 [9]
Compound 2 C6 glioma 23.33+2.08 [9]
Compound 9 C6 glioma 25.33+1.53 [9]
Compound 3 C6 glioma 49.33+1.15 [9]
Zelkovamycin
Huh-7 > 50 [10]
Analogue 21
Zelkovamycin
Huh-7 > 50 [10]
Analogue 22
Zelkovamycin
Huh-7 > 50 [10]

Analogue 23
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5-fluorouracil (positive

Huh-7 15.3 [10]
control)
Quercetin Analogue

HCT116 68 +2.3 [11]
QMJ-2
Quercetin Analogue

HCT116 27.4+1.8 [11]
QMJ-5
N-Alkyl 3-(3-
benzyloxyquinoxalin- HelLa 12.17 £ 0.9 [4]
2-yl) propanamide 6k
N-Alkyl 3-(3-
benzyloxyquinoxalin- HCT-116 9.46 £ 0.7 [4]
2-yl) propanamide 6k
N-Alkyl 3-(3-
benzyloxyquinoxalin- MCE-7 6.93+0.4 [4]
2-yl) propanamide 6k
Doxorubicin (positive

HelLa 8.87+0.6 [4]
control)
Doxorubicin (positive

HCT-116 557+04 [4]
control)
Doxorubicin (positive

MCF-7 417 +0.2 [4]

control)

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)[10]

o Cell Seeding: Cancer cells (e.g., Huh-7) are seeded in a 96-well plate at an appropriate

density and allowed to adhere overnight.

o Compound Treatment: The cells are treated with various concentrations of the test

compounds and a positive control (e.g., 5-fluorouracil) for a specified period (e.g., 24-72

hours).
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o MTT Addition: After the incubation period, the medium is discarded, and sterile PBS is added
to each well. Subsequently, MTT solution (5.0 mg/mL) in complete medium is added, and the
plate is incubated at 37 °C in a 5% CO:2 atmosphere for 4 hours.

e Formazan Solubilization: DMSO (150.0 pL) is added to each well to dissolve the formazan

crystals.

o Absorbance Measurement: The optical density is measured using a microplate reader at 570
nm with a reference wavelength of 450 nm.

o Data Analysis: The percentage of cell proliferation inhibition is calculated, and the IC50 value
is determined from the dose-response curve.

Anti-inflammatory Activity

Certain 3-hydroxypropanamide analogues have been shown to exhibit anti-inflammatory
properties, potentially through the inhibition of the NF-kB signaling pathway. NF-kB is a key
transcription factor that regulates the expression of pro-inflammatory genes.

Table 2: Anti-inflammatory Activity of Selected Propanamide Analogues
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Compound/Analog

Assay IC50 Reference
ue
Compound 51 NO release inhibition 3.1+£1.1uM [12]
NF-kB activity
Compound 51 o 172.2+11.4nM [12]
inhibition
[Zn(C16H32N8)Sn2(C ) ]
Bovine serum albumin  9.75 pg/mL [8]
6H5)4CI2]
Diclofenac sodium ) ]
Bovine serum albumin  4.59 pg/mL [8]
(standard)
Naproxen derivative 4 ~ 5-LOX inhibition 0.30 uM [13]
o Predicted anti-
Naproxen derivative 1 0.34 pM [14]
inflammatory
Predicted anti-
Naproxen (standard) 0.33 uM [14]

inflammatory

Antimicrobial Activity

The structural diversity of 3-hydroxypropanamide analogues has also led to the discovery of
compounds with significant antimicrobial activity against a range of pathogens, including
multidrug-resistant bacteria and fungi.

3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent and broad-spectrum
antimicrobial activity.[15] For instance, hydrazone derivatives containing heterocyclic
substituents demonstrated significant activity against both ESKAPE bacteria and drug-resistant
Candida species.[15]

Table 3: Antimicrobial Activity of Selected 3-Hydroxypropanamide Analogues
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Compound/Analog

Organism MIC (pg/mL) Reference
ue
Hydrazone 15 S. aureus 1 [15]
Hydrazone 15 E. faecalis AR-0671 <0.5 [15]
Hydrazone 15 E. coli AR-0001 8 [15]
Hydrazone 15 A. baumannii AR-0276 16 [15]
K. pneumoniae AR-
Hydrazone 15 32 [15]
003
Hydrazone 14 S. aureus TCH-1516 8 [15]
Hydrazone 14 E. faecalis AR-0671 8 [15]
Gram-negative
Hydrazone 14 64 [15]
pathogens
3-((4-
hydroxyphenyl)amino
Y yF_) .y) ) S. aureus 16 [15]
propanoic acid
derivative 30
3-((4-
hydroxyphenyl)amino
Y YFJ Y) ) E. faecalis 16 [15]
propanoic acid
derivative 30
3-((4-
hydroxyphenyl)amino
Y yF_) Y) ) E. coli 32 [15]
propanoic acid
derivative 30
3-((4-
hydroxyphenyl)amino
Y YF.) .y) ) K. pneumoniae 64 [15]
propanoic acid
derivative 30
Cyclopropane amide ) ]
Candida albicans 16 [16]

F8
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Cyclopropane amide

Candida albicans 16 [16]
F24
Cyclopropane amide ] ]

Candida albicans 16 [16]
F42
3-acetylcoumarin

o S. aureus 58.60 + 4.23 [17]

derivative 3ACDT
3-acetylcoumarin )

P. aeruginosa 95.21 [17]

derivative 3ACDT

Experimental Protocol: In Vitro Enzyme Inhibition Assay (a-Amylase)

Reaction Mixture Preparation: A solution of the test compound is prepared in a buffer (e.qg.,
10 mM sodium phosphate, pH 6.9, containing 2.68 mM KCI, 140 mM NacCl, and 1 mM
CaCl).

Enzyme Addition: An a-amylase solution is added to the test compound solution and pre-
incubated at 25°C for 10 minutes.

Substrate Addition: A 1% starch solution is added to initiate the reaction, and the mixture is
incubated for a further 10 minutes at 25°C.

Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid (DNSA)
reagent.

Color Development: The mixture is incubated in boiling water for 5 minutes and then cooled
to room temperature.

Absorbance Measurement: The absorbance is measured using a spectrophotometer, and
the percentage of enzyme inhibition is calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of 3-hydroxypropanamide analogues are mediated through their
interaction with specific cellular targets and signaling pathways.
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Histone Deacetylase (HDAC) Inhibition

HDACSs are a class of enzymes that play a crucial role in the epigenetic regulation of gene
expression.[5] Aberrant HDAC activity is associated with various diseases, including cancer.[5]
Hydroxamic acid-containing compounds are known to be effective zinc-binding groups that can
inhibit HDACs.[1] Several 3-hydroxypropanamide analogues, particularly those incorporating
a hydroxamic acid moiety, have been identified as potent HDAC inhibitors.[6]

Cancer Cell with HDAC Inhibitor

3-Hydroxypropanamide
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Caption: HDAC Inhibition Pathway by 3-Hydroxypropanamide Analogues.

Nuclear Factor-kappa B (NF-kB) Inhibition
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The NF-kB signaling pathway is a central regulator of inflammation.[18] Inhibition of this
pathway is a promising strategy for the development of anti-inflammatory drugs. Some 3-
hydroxypropanamide derivatives have been shown to inhibit NF-kB activation, thereby
suppressing the production of pro-inflammatory mediators.[12]
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Caption: NF-kB Inhibition Pathway by 3-Hydroxypropanamide Analogues.
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Conclusion

3-Hydroxypropanamide serves as a versatile and promising scaffold in medicinal chemistry.
Its structural analogues have demonstrated a wide range of biological activities, including
potent anticancer, anti-inflammatory, and antimicrobial effects. The continued exploration of this
chemical space, guided by structure-activity relationship studies and a deeper understanding of
the underlying mechanisms of action, holds significant potential for the development of novel
therapeutic agents. This technical guide provides a foundational resource for researchers to
build upon in their efforts to harness the therapeutic potential of 3-hydroxypropanamide
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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